![molecular formula C14H13ClO3 B6380141 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261968-17-5](/img/structure/B6380141.png)
4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95%
Overview
Description
4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% (abbreviated as 4CMP) is an aromatic phenol compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 212.6 g/mol and a melting point of 35-37°C. 4CMP is widely used as a reagent in organic synthesis and has been found to be an effective inhibitor of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). It is also used in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antilipidemic agents.
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antilipidemic agents. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% is used in the synthesis of various pharmaceutical intermediates and as an inhibitor of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Mechanism of Action
4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% is an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% involves the inhibition of the catalytic activity of these enzymes. Specifically, 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% binds to the active site of these enzymes and prevents the formation of the enzyme-substrate complex. This results in the inhibition of the catalytic activity of the enzymes, which leads to the inhibition of the production of various inflammatory mediators.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of various inflammatory mediators. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been found to inhibit the production of prostaglandins, which are involved in the regulation of various physiological processes, including pain, inflammation, and fever.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% is that it is an effective inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of various inflammatory mediators. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% is relatively inexpensive and easy to obtain. However, one of the main limitations of using 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% is that it is a relatively unstable compound and may degrade over time.
Future Directions
There are a number of potential future directions for research involving 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95%. One potential direction is to further investigate the mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% and its effects on various physiological processes. Another potential direction is to investigate the potential use of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% as a therapeutic agent in the treatment of various diseases, such as inflammatory and cardiovascular diseases. In addition, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% as a diagnostic tool in the detection of various diseases. Finally, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% in the synthesis of various drugs and pharmaceutical intermediates.
Synthesis Methods
4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with 3-chloro-4-methoxyphenol in an acidic medium. This reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, and yields 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% as the product. The reaction is typically carried out at a temperature of 70-80°C for a period of 2-4 hours.
properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-9(7-11(13)15)10-3-5-12(16)14(8-10)18-2/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXAGSBXAAGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685673 | |
Record name | 3'-Chloro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261968-17-5 | |
Record name | 3'-Chloro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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